REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:18])[CH:5]([CH:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]1(Cl)[N+:14]([O-])=O)[C:6]#[N:7])[CH3:2].CCCCCC.C(Cl)(Cl)[Cl:26]>C(O)(=O)C.[Zn]>[CH2:1]([O:3][C:4]([C:5]1[C:8]2[C:9](=[CH:10][CH:11]=[CH:12][C:13]=2[Cl:26])[NH:14][C:6]=1[NH2:7])=[O:18])[CH3:2] |f:1.2|
|
Name
|
4
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C#N)C1C(C=CC=C1)([N+](=O)[O-])Cl)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
hexane chloroform
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(Cl)(Cl)Cl
|
Name
|
H11ClN2O2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating for another 105 minutes
|
Duration
|
105 min
|
Type
|
FILTRATION
|
Details
|
the yellow mixture was filtered through a pad of celite
|
Type
|
WASH
|
Details
|
The pad was washed with acetic acid
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to a residue that
|
Type
|
WASH
|
Details
|
The organic phase was washed with NaHCO3 (5%)
|
Type
|
CUSTOM
|
Details
|
to provide a pink precipitate which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over P2O5
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methanol
|
Type
|
ADDITION
|
Details
|
added silica gel
|
Type
|
CUSTOM
|
Details
|
by removing the solvent under reduced pressure
|
Type
|
WASH
|
Details
|
eluted with hexane, chloroform, 5% ethylacetate in chloroform and 10% ethylacetate in chloroform
|
Type
|
ADDITION
|
Details
|
Fractions containing the product 5 (TLC)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a pink solid
|
Type
|
CUSTOM
|
Details
|
The overall yield from 3 to 5
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C1=C(NC2=CC=CC(=C12)Cl)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |